N-methyl-N-(propan-2-yl)piperidine-3-carboxamide
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Overview
Description
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(propan-2-yl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the reaction of piperidine-3-carboxylic acid with N-methyl-N-(propan-2-yl)amine under suitable reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methyl-N-(propan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-N-methyl-3-piperidinecarboxamide
- N-methyl-N-(propan-2-yl)piperidine-2-carboxamide
- N-methyl-N-(propan-2-yl)piperidine-4-carboxamide
Uniqueness
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide, also known as (3R)-N-(propan-2-yl)piperidine-3-carboxamide, is a compound of interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a carboxamide functional group and an isopropyl side chain. Its unique stereochemistry is believed to influence its biological interactions significantly. The chemical formula can be represented as C11H18N2O, and it has been characterized for various chemical reactions including oxidation, reduction, and substitution.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate enzyme activity and receptor binding, leading to various pharmacological effects. For example, it has been investigated for potential analgesic and anti-inflammatory properties.
Analgesic Activity
Research indicates that compounds similar to this compound exhibit significant analgesic properties. In comparative studies, derivatives with similar piperidine structures have shown high affinity for μ-opioid receptors, suggesting potential for pain management applications .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in lipid metabolism. For instance, modifications to the piperidine structure have resulted in enhanced potency against NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), an enzyme linked to endocannabinoid metabolism .
Structure-Activity Relationship (SAR)
The SAR studies of related compounds have provided insights into how structural modifications impact biological activity. Table 1 summarizes key findings from various studies:
Compound | Modification | IC50 (nM) | Notes |
---|---|---|---|
LEI-401 | (S)-3-phenylpiperidine | 72 | Most potent NAPE-PLD inhibitor identified |
Isopropyl derivative | N-substituent variation | 14 | Enhanced lipophilicity and potency |
Morpholine substitution | Replacement with (S)-3-hydroxypyrrolidine | 7.14 | Significant increase in inhibitory activity |
These findings illustrate the importance of substituent size and polarity on the compound's efficacy.
Case Studies
- In Vivo Studies : A study involving the administration of LEI-401 demonstrated profound effects on emotional behavior in mice at a dose of 30 mg/kg. This highlights the potential therapeutic applications of the compound in neuropharmacology .
- Cellular Assays : In vitro assays have shown that modifications to the piperidine ring can lead to substantial improvements in cellular potency. For example, the introduction of electron-withdrawing groups has been linked to enhanced activity against cancer cell lines .
Properties
IUPAC Name |
N-methyl-N-propan-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)12(3)10(13)9-5-4-6-11-7-9/h8-9,11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRIXTMBHOHTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1CCCNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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